molecular formula C13H17N3 B1425711 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1501926-22-2

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B1425711
CAS No.: 1501926-22-2
M. Wt: 215.29 g/mol
InChI Key: WQHWRPZHOXYLIP-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-methylphenylhydrazine with an appropriate ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: Researchers have explored its potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring.

    1-(4-methylphenyl)-5-(propan-2-yl)-1H-imidazol-4-amine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-5-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9(2)13-12(14)8-15-16(13)11-6-4-10(3)5-7-11/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHWRPZHOXYLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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